molecular formula C9H11NO B063270 (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol CAS No. 163061-74-3

(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol

Cat. No.: B063270
CAS No.: 163061-74-3
M. Wt: 149.19 g/mol
InChI Key: LOPKSXMQWBYUOI-IUCAKERBSA-N
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Description

(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol, also known as 1-aminoindan-2-ol, is an organic compound which has a variety of applications in scientific research. It is a colorless solid that is soluble in water and ethanol, and is commonly used as a reagent in organic synthesis. 1-aminoindan-2-ol has been used in the study of drug metabolism, enzyme inhibition, and other biochemical processes.

Scientific Research Applications

  • DNA Binding Activity : Chiral Schiff bases derived from (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol have shown potential in binding with calf-thymus DNA, indicating potential applications in studying DNA interactions and possibly in the development of therapeutic agents (Bora et al., 2021).

  • Chiral Solvating Agents : Derivatives of this compound have been compared as chiral solvating agents for enantiodiscrimination of derivatized amino acids using NMR spectroscopy, which is crucial in understanding the stereochemistry of organic compounds (Recchimurzo et al., 2020).

  • Dopamine Receptor Ligands : Certain enantiomeric pairs of this compound, particularly its derivatives, have been evaluated for their affinity at dopamine D1 and D2 receptors, suggesting their potential as central nervous system agents (Claudi et al., 1996).

  • Anti-inflammatory Agents : Novel diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, related to this compound, demonstrate significant anti-inflammatory activity, representing a new class of anti-inflammatory agents (Sheridan et al., 2009).

  • Metabolism Study in Psychoactive Substances : The compound has been studied for its metabolic fate in the context of psychoactive substances, which is vital for understanding drug testing and pharmacokinetics (Manier et al., 2019).

  • Cyclic α-Quaternary α-Amino Acid Enantiomers : It has been used in the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates, demonstrating its usefulness in producing amino acid enantiomers (Li et al., 2011).

Safety and Hazards

“(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol” has been classified with the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPKSXMQWBYUOI-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](C2=CC=CC=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801312048
Record name (1S,2S)-1-Amino-2-indanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163061-74-3
Record name (1S,2S)-1-Amino-2-indanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163061-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-2-indanol, trans-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163061743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,2S)-1-Amino-2-indanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-(+)-1-Amino-2-indanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-AMINO-2-INDANOL, TRANS-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D038KU1TIE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol chosen as a model compound for studying solvation effects on VCD spectra?

A1: The research paper focuses on computational methods to model solvation effects on VCD spectra, not on the inherent properties of this compound itself. This specific molecule likely possesses characteristics beneficial for the study, such as:

    Q2: How do the authors in [] account for the dynamic nature of solvation in their VCD calculations?

    A2: The research by Merten et al. [] goes beyond simply considering static solvent configurations. They utilize molecular dynamics (MD) simulations to capture the dynamic interplay between the solute (this compound) and the solvent (DMSO). Specifically, they employ both force field (FF) and first-principles (FP) based MD simulations. The FFMD approach enables a broader exploration of possible configurations within the solvent. Furthermore, the use of FPMD coupled with time-correlation functions of dipole moments allows for the inclusion of anharmonicity and entropy effects in the VCD calculations, providing a more realistic representation of the solvated system.

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